molecular formula C9H6FNO4 B8143605 Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate

Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate

Cat. No.: B8143605
M. Wt: 211.15 g/mol
InChI Key: SXOMNVOOIPIWEZ-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives.

Preparation Methods

The synthesis of Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom can be replaced by other substituents such as chlorine, bromine, or iodine using appropriate halogenating agents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions are typically modified oxazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex oxazole derivatives, which are valuable intermediates in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has indicated its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals, contributing to the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate can be compared with other similar compounds, such as:

    Methyl 7-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.

    Methyl 7-bromo-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate: The presence of a bromine atom can influence the compound’s properties, making it suitable for different applications.

    Methyl 7-iodo-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate: The iodine atom can enhance the compound’s ability to undergo certain chemical reactions, providing unique advantages in specific contexts.

Properties

IUPAC Name

methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4/c1-14-8(12)4-2-5(10)7-6(3-4)11-9(13)15-7/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOMNVOOIPIWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)F)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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